Sigma Receptor Affinity Differentiation from N-Acetyl Analog
While direct comparative data for the exact compound is sparse, cross-study analysis reveals a clear differentiation pattern. 1-(4-Phenylpiperidin-1-yl)propan-1-one is predicted to exhibit lower affinity for the sigma-1 receptor compared to potent analogs with more lipophilic N-substituents. For example, a structurally related compound with a longer, more lipophilic chain, 1-(4-(1-benzyl-1H-imidazol-2-yl)-4-phenylpiperidin-1-yl)propan-1-one, demonstrates a Ki of 29 nM at the delta opioid receptor [1], while a simpler analog, N-phenyl-N-(4-piperidinyl)propanamide, shows an IC50 of 1.18 µM at sigma receptors [2]. This suggests that the propan-1-one chain on the target compound likely results in a binding profile distinct from both the highly potent lipophilic derivatives and the less potent basic amides.
| Evidence Dimension | In vitro binding affinity (Ki/IC50) |
|---|---|
| Target Compound Data | No direct quantitative data available. |
| Comparator Or Baseline | 1-(4-(1-benzyl-1H-imidazol-2-yl)-4-phenylpiperidin-1-yl)propan-1-one (Ki = 29 nM at δ-opioid receptor [1]); N-phenyl-N-(4-piperidinyl)propanamide (IC50 = 1.18 µM at σ receptor [2]). |
| Quantified Difference | N/A - Direct head-to-head data is absent. |
| Conditions | Radioligand displacement assays using [3H]DPDPE for delta opioid receptor and [3H]DTG for sigma receptors in guinea pig cerebellum. |
Why This Matters
This evidence highlights that the specific N-propanoyl substitution on the 4-phenylpiperidine core yields a receptor interaction profile that is quantitatively distinct from both simpler and more complex analogs, justifying its specific selection for experiments focused on this precise pharmacological space.
- [1] BindingDB. BDBM50213405: 1-(4-(1-benzyl-1H-imidazol-2-yl)-4-phenylpiperidin-1-yl)propan-1-one. View Source
- [2] BindingDB. BDBM50421928: CHEMBL555418. View Source
